2-Acetoxycyclohexanone

Synthetic Methodology α-Acetoxylation Oxidation

2-Acetoxycyclohexanone (also known as 2-oxocyclohexyl acetate) is an α-acetoxylated cyclohexanone derivative with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly for accessing α-functionalized cyclohexanone scaffolds.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 17472-04-7
Cat. No. B15341637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxycyclohexanone
CAS17472-04-7
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCCCC1=O
InChIInChI=1S/C8H12O3/c1-6(9)11-8-5-3-2-4-7(8)10/h8H,2-5H2,1H3
InChIKeyDVPFXXZVXFSUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxycyclohexanone (CAS 17472-04-7): A Key α-Acetoxylated Cyclohexanone for Synthetic and Kinetic Studies


2-Acetoxycyclohexanone (also known as 2-oxocyclohexyl acetate) is an α-acetoxylated cyclohexanone derivative with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for accessing α-functionalized cyclohexanone scaffolds . Its structure features an acetoxy group at the α-position of the cyclohexanone ring, making it a valuable substrate for stereoselective transformations, pyrolytic elimination studies, and the construction of more complex molecular architectures .

Why 2-Acetoxycyclohexanone Cannot Be Arbitrarily Replaced by Other α-Substituted Cyclohexanones


While numerous α-substituted cyclohexanones exist, 2-acetoxycyclohexanone exhibits distinct reactivity and selectivity profiles that are not interchangeable with its analogs. The presence of the α-acetoxy group enables specific synthetic pathways—such as regioselective α-acetoxylation [1], stereocontrolled reductions [2], and predictable thermal elimination [3]—that are either unattainable or significantly less efficient with alternative α-substituents (e.g., α-hydroxy, α-chloro, or unsubstituted cyclohexanone). Direct substitution with a different α-functionalized cyclohexanone would compromise yield, enantiomeric purity, or reaction outcome, underscoring the necessity of using the specific acetoxy derivative in targeted applications.

Quantitative Differentiation Evidence for 2-Acetoxycyclohexanone Against Closest Analogs


Superior Synthetic Yield via Enamine Oxidation Compared to Direct Cyclohexanone Oxidation

The preparation of 2-acetoxycyclohexanone via enamine oxidation with thallic acetate provides a substantially higher yield (77%) compared to direct oxidation of cyclohexanone (6–21%). This methodological advantage is critical for efficient procurement and scalable synthesis [1].

Synthetic Methodology α-Acetoxylation Oxidation

Enantiomerically Pure (2S)-2-Acetoxycyclohexanone via Baker's Yeast Reduction

Baker's yeast reduction of benzylidenecyclohexanone affords enantiomerically pure (S)-carbinol 3, which is converted in two steps to (2S)-2-acetoxycyclohexanone 6 in enantiomerically pure form. In contrast, the saturated ketone analog 4 is obtained nearly racemic [1].

Asymmetric Synthesis Biocatalysis Stereochemistry

Quantified Thermal Elimination Rate for Predictable Reactivity

The pyrolytic elimination of 2-acetoxycyclohexanone proceeds with a relative rate expression of 6.0 × 10⁻² at 673–773 K, yielding 2-cyclohexen-1-one. This kinetic data, when compared to reference acetates, provides a quantitative basis for predicting reactivity under thermal conditions [1].

Pyrolysis Kinetics Elimination

Regioselective α-Acetoxylation Distinguishes 2-Acetoxycyclohexanone from α′-Acetoxy Isomers

Chemoenzymatic oxidation of cyclohexanone with Pb(OAc)₄ affords exclusively the α-acetoxylated product (2-acetoxycyclohexanone) in approximately 94% yield, whereas Mn(OAc)₃ oxidation targets the α′-position in unsaturated analogs. This regiochemical differentiation is critical for obtaining the desired substitution pattern .

Regioselectivity α-Functionalization Oxidation

Priority Application Scenarios for 2-Acetoxycyclohexanone (CAS 17472-04-7) Based on Quantified Differentiation


Synthesis of Enantiomerically Pure (2S)-2-Acetoxycyclohexanone for Asymmetric Transformations

Researchers requiring a chiral α-acetoxy cyclohexanone building block should utilize the baker's yeast reduction pathway, which delivers (2S)-2-acetoxycyclohexanone in enantiomerically pure form. This contrasts with alternative routes that yield racemic or low-ee material, ensuring high optical purity in subsequent asymmetric steps [1].

Efficient Preparation of 2-Acetoxycyclohexanone via Enamine Oxidation for Scalable Synthesis

For laboratory-scale or larger preparations, the enamine oxidation method with thallic acetate provides a 77% yield, far exceeding the 6–21% yield observed with direct cyclohexanone oxidation. This route is the preferred synthetic approach when quantity and efficiency are paramount [1].

Predictable Thermal Generation of 2-Cyclohexen-1-one via Pyrolytic Elimination

In applications requiring the controlled thermal generation of 2-cyclohexen-1-one, 2-acetoxycyclohexanone offers a well-characterized elimination pathway with a relative rate of 6.0 × 10⁻² at 673–773 K. This kinetic data enables precise reaction planning and distinguishes it from acetates with different elimination profiles [1].

Regioselective α-Functionalization of Cyclohexanone Scaffolds

When a synthetic sequence demands exclusive α-acetoxylation of a saturated cyclohexanone, the Pb(OAc)₄ oxidation method yields 2-acetoxycyclohexanone in ~94% yield. Alternative oxidation conditions (e.g., Mn(OAc)₃) favor α′-acetoxylation in unsaturated systems, making this compound the correct choice for α-position derivatization [1].

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